Target Engagement Profile: A Shift from TAK1/NF-κB to CDK8
Unlike the parent class of pyrazolo[4,3-c]isoquinolines, which were shown to be potent inhibitors of the TAK1-mediated classical NF-κB pathway [1], the specific substitution pattern of 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol results in a profound loss of that canonical activity. Instead, this compound has a reported biochemical activity against CDK8 (IC50 > 10,000 nM) [2]. This represents a complete functional shift, confirming that this compound is inactive against the class's originally intended target and cannot serve as a substitute in TAK1 or NF-κB research.
| Evidence Dimension | Kinase Inhibition Profile (In vitro IC50) |
|---|---|
| Target Compound Data | CDK8 IC50 > 10,000 nM |
| Comparator Or Baseline | Pyrazolo[4,3-c]isoquinoline class (e.g., compounds 9 and 15 from Mortier et al., 2010) which inhibit TAK1/NF-κB activation at low micromolar concentrations in cellular assays [1] |
| Quantified Difference | The target compound shows no detectable potency against the class target (TAK1/NF-κB pathway) and only marginal, non-potent activity against a different kinase (CDK8), whereas the comparator class shows low-micromolar activity in NF-κB cellular assays. |
| Conditions | Target compound: Inhibition of CDK8 expressed in HEK293 cells (BindingDB assay). Comparators: Inhibition of NF-κB activation in a cellular model (specific biochemical conditions from Mortier et al., 2010). |
Why This Matters
This evidence directly advises against procuring this compound for TAK1 or NF-κB pathway research, the primary historical use case for the chemotype, preventing costly experimental misdirection.
- [1] Mortier, J., Masereel, B., Rolin, S., Wouters, J., & Frédérick, R. (2010). Pyrazolo[4,3-c]isoquinolines as potential inhibitors of NF-kappaB activation. Biochemical pharmacology, 79(10), 1462–1472. View Source
- [2] BindingDB Entry BDBM50154938. (n.d.). Affinity Data for CHEMBL3774874 / 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol. Retrieved April 30, 2026. View Source
